Scientific Field: Analytical Chemistry
Summary: Researchers have used 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene to modify multiwalled carbon nanotube (MWCNT) paste electrodes. This modification enhances the electrode’s performance for detecting copper ions (Cu(II)) using square wave anodic stripping voltammetry.
Experimental Procedure: The compound is incorporated into the MWCNT paste electrode, creating a modified surface. The electrode is then used for Cu(II) detection.
Scientific Field: Polymer Chemistry
Summary: Novel ring-opened metathesis polymers are synthesized from 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene and its derivatives. These polymers exhibit unique microstructures due to propagation occurring through both endo and exo faces during polymerization.
Experimental Procedure: Initiators are used to polymerize 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene derivatives. The resulting polymers are characterized for their microstructural features.
Scientific Field: Medical Research
Summary: 7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is being investigated for its potential in cancer treatment. Clinical trials are underway to evaluate its efficacy and safety against various types of cancer.
Experimental Procedure: Clinical studies involve administering the compound to cancer patients and monitoring its effects on tumor growth, metastasis, and overall survival.
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene is a bicyclic organic compound characterized by its unique structure, which features a bicyclo[2.2.1] framework with a tert-butoxy substituent at the 7-position. Its molecular formula is C₁₁H₁₆O, and it has gained attention for its potential applications in polymer chemistry and materials science due to its reactivity and structural properties .
This compound is primarily known for undergoing ring-opening metathesis polymerization (ROMP), a reaction that allows the transformation of cyclic compounds into linear polymers. The ROMP of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene can be initiated by various transition metal catalysts, such as those based on ruthenium or molybdenum. The process typically leads to the formation of polymers with high molecular weights and can include subsequent reactions that regenerate the initiator or form macrocyclic structures .
The synthesis of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene can be achieved through several methods:
Each method has its advantages and can be selected based on the desired yield and purity of the final product .
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene finds applications in:
The versatility of this compound makes it valuable in research and industrial applications .
Several compounds share structural similarities with 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene, including:
Compound Name | Unique Features |
---|---|
7-tert-Butoxybicyclo(2.2.1)hepta-2,5-diene | Tert-butoxy group enhances solubility and reactivity |
Bicyclo[2.2.1]heptadiene | No substituents; simpler structure |
Norbornadiene | Base structure for various transformations |
7-Methylbicyclo(2.2.1)hepta-2,5-diene | Methyl substituent alters electronic properties |
The presence of the tert-butoxy group in 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene distinguishes it from these similar compounds by enhancing its solubility and potentially altering its reactivity profile in
The bicyclo[2.2.1]heptane framework forms the structural foundation of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene, representing a rigid bridged bicyclic system that exhibits characteristic geometric constraints and strain patterns [1] [2]. This framework consists of a seven-membered carbon skeleton organized into two fused five-membered rings connected through a methano bridge (C1-C7-C4) [2]. The molecular geometry demonstrates several distinctive features that differentiate it from other cyclic hydrocarbons.
The rigid fixed geometry of the bicyclo[2.2.1]heptane system leads to distortion of valence angles and establishment of a unique type of molecular strain [3]. In 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene, the carbon-carbon-carbon bond angles deviate significantly from the ideal tetrahedral angle of 109.5°, with angles typically ranging from 99° to 107° [4]. This angular distortion contributes to an overall ring strain energy of approximately 14.8 kilocalories per mole, which is lower than the saturated norbornane analog (16.3 kilocalories per mole) due to the presence of conjugated double bonds that provide some relief from geometric strain [5] [4].
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₆O |
Molecular Weight (g/mol) | 164.25 [1] |
SMILES | CC(C)(C)OC1C2C=CC1C=C2 [1] |
InChI | InChI=1S/C11H16O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h4-10H,1-3H3 [1] |
Systematic Name | 7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene [1] |
The seven-member carbon skeleton exhibits a tendency to relax strain whenever structurally possible, with the ethano ring experiencing greater structural changes compared to the methano bridge during conformational adjustments [2]. Computational studies using density functional theory methods, specifically B3LYP/TZVP and MP2/TZVP models, have revealed that the methano bridge maintains relative structural stability while accommodating the electronic and steric demands of the tert-butoxy substituent [2].
The bicyclic framework demonstrates characteristic exo-endo stereochemical preferences, with the tert-butoxy group at position 7 adopting a specific spatial orientation that minimizes steric interactions with the bridgehead hydrogens [6] [3]. This geometric arrangement influences both the electronic properties and reactivity patterns of the molecule, particularly in cycloaddition reactions where the bridged structure enforces specific approach trajectories for incoming reagents [7].
The conjugated diene system in 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene consists of two carbon-carbon double bonds positioned at the 2,3 and 5,6 positions of the bicyclic framework, creating a four-carbon π-electron system [8] [9]. This conjugated arrangement results in significant electronic delocalization that stabilizes the molecule relative to isolated diene systems through resonance interactions [8] [10].
According to molecular orbital theory, the four carbon atoms involved in the conjugated system each contribute one p orbital, resulting in the formation of four molecular orbitals: two bonding (ψ₁ and ψ₂) and two antibonding (ψ₃ and ψ₄) orbitals [9] [11]. The four π electrons occupy the two lower-energy bonding molecular orbitals, with ψ₂ serving as the highest occupied molecular orbital (HOMO) and ψ₃ as the lowest unoccupied molecular orbital (LUMO) [12] [11].
The energy of each molecular orbital correlates directly with the number of nodes present in the orbital. The lowest energy orbital (ψ₁) exhibits in-phase overlap of all four p orbitals, creating a continuous π system without nodes [11]. The second bonding orbital (ψ₂) contains one node between the central carbon atoms, while the antibonding orbitals (ψ₃ and ψ₄) contain two and three nodes, respectively [11]. This nodal pattern explains the progressive increase in orbital energy and the enhanced stability of the conjugated system compared to isolated double bonds [10].
The conjugated diene system exhibits characteristic electronic transitions that can be analyzed through ultraviolet-visible spectroscopy. Computational studies indicate that norbornadiene derivatives with electron-donating substituents display red-shifted absorption spectra compared to the unsubstituted parent compound [13] [14]. The electronic configuration allows for π→π* transitions that are typically observed in the ultraviolet region, with the specific wavelength depending on the nature and position of substituents [13].
The presence of the bicyclic framework introduces additional constraints on the electronic system compared to acyclic conjugated dienes such as 1,3-butadiene. The rigid geometry prevents free rotation around the central carbon-carbon single bond, maintaining the conjugated system in a fixed s-cis conformation that is optimal for electronic delocalization [15] [9]. This geometric constraint enhances the stability of the conjugated system and influences its reactivity in pericyclic reactions, particularly Diels-Alder cycloadditions [15] [16].
The tert-butoxy substituent at position 7 of the bicyclic framework exerts both significant steric and electronic influences on the molecular properties of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene [17] [18] [19]. The tert-butoxy group consists of a tertiary carbon center bonded to three methyl groups and connected to the bicyclic system through an oxygen atom, creating a highly branched substituent with substantial steric bulk [18] [19].
From a steric perspective, the tert-butoxy group represents one of the most sterically demanding alkoxy substituents available [19] [20]. The three methyl groups arranged around the tertiary carbon create a spherical steric envelope that significantly restricts access to the substituted carbon center [19]. Computational analysis indicates that the tert-butyl moiety occupies a steric volume of approximately 150 cubic angstroms, making it comparable in size to other bulky protecting groups [18]. This steric bulk influences the conformational preferences of the molecule and affects its reactivity patterns in substitution reactions [21].
The electronic effects of the tert-butoxy group are manifested through both inductive and resonance mechanisms [17] [22]. As an alkoxy substituent, the tert-butoxy group functions as an electron-donating group through resonance involving the lone pairs of electrons on the oxygen atom [22] [21]. This electron donation can stabilize adjacent positive charges and influence the electronic distribution within the conjugated diene system [17] [22].
The oxygen atom in the tert-butoxy group possesses two lone pairs of electrons that can participate in hyperconjugation with the adjacent carbon-carbon bonds of the bicyclic framework [21]. This interaction provides additional electronic stabilization and can influence the reactivity of the conjugated diene system toward electrophilic reagents [22]. The electron-donating nature of alkoxy groups typically results in activation of aromatic and conjugated systems toward electrophilic attack [22].
However, the steric bulk of the tert-butoxy group can counteract its electronic activation effects by sterically hindering the approach of reagents to reaction sites [19] [21]. This steric protection often results in altered regioselectivity patterns and can provide kinetic stability to otherwise reactive functional groups [20]. In the context of 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene, the tert-butoxy group may influence both the electronic properties of the conjugated diene system and the accessibility of the bicyclic framework to chemical reagents [6].
Compound | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | CAS Number |
---|---|---|---|---|
Norbornadiene (unsubstituted) | C₇H₈ | 92.14 [25] [26] | 89 [25] [26] | 121-46-0 [25] [26] |
7-Hydroxynorbornadiene | C₇H₈O | 108.14 [27] | N/A | 822-80-0 [27] |
7-Chloronorbornadiene | C₇H₇Cl | 126.58 [28] | 58-59 [28] | 1609-39-8 [28] |
7-tert-Butoxynorbornadiene | C₁₁H₁₆O | 164.25 [1] | N/A | N/A |
The introduction of substituents at position 7 of the norbornadiene framework results in significant changes in molecular properties and reactivity patterns [6] [24] [29]. The 7-hydroxynorbornadiene derivative represents the simplest oxygen-containing analog, with the hydroxyl group providing both hydrogen bonding capability and moderate electron donation [27]. This compound exhibits different physical properties compared to the parent norbornadiene, including altered solubility characteristics and modified reactivity toward electrophilic reagents [27].
The 7-chloronorbornadiene derivative demonstrates the effects of halogen substitution, with the chlorine atom functioning as both an electron-withdrawing group through inductive effects and a weak electron donor through resonance [28]. The presence of the chlorine substituent results in a lower boiling point (58-59°C) compared to unsubstituted norbornadiene (89°C), reflecting the altered intermolecular interactions and molecular polarity [28] [26].
Norbornadiene derivatives bearing aromatic substituents have been extensively studied for applications in molecular solar thermal energy storage systems [24] [14]. These compounds, such as diaryl-substituted norbornadienes, exhibit red-shifted absorption spectra that enable efficient photoisomerization to quadricyclane derivatives under solar irradiation [24] [14]. The aromatic substituents extend the conjugated system and modify the electronic properties of the norbornadiene framework [14].
Recent developments in norbornadiene chemistry have focused on the synthesis of push-pull substituted derivatives that incorporate both electron-donating and electron-withdrawing groups [24]. These compounds exhibit enhanced photochemical properties and improved energy storage capabilities compared to symmetrically substituted analogs [24] [14]. The cyano-substituted norbornadienes, in particular, demonstrate high quantum yields for photoisomerization and substantial energy storage densities ranging from 396 to 629 kilojoules per kilogram [14].
The comparative analysis reveals that 7-tert-butoxybicyclo(2.2.1)hepta-2,5-diene occupies a unique position among norbornadiene derivatives due to the combined steric and electronic effects of the tert-butoxy substituent [17] [18]. The substantial molecular weight increase (164.25 g/mol versus 92.14 g/mol for the parent compound) reflects the significant structural modification introduced by the bulky alkoxy group [1] [26]. This substitution pattern provides opportunities for unique reactivity and applications that distinguish it from other members of the norbornadiene family [6] [29].
Bicyclic System | Ring Strain Energy (kcal/mol) | C-C-C Bond Angles (°) | Notes |
---|---|---|---|
Bicyclo[2.2.1]heptane (norbornane) | 16.3 [5] | ~101-109 [4] | Saturated bridged system |
Bicyclo[2.2.1]hept-2-ene (norbornene) | 15.2 [5] | ~100-108 [4] | One double bond reduces strain |
Bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) | 14.8 [5] | ~99-107 [4] | Two double bonds, conjugation present |
Bicyclo[2.2.2]octane | 11.2 [5] | ~108-112 [4] | Larger bridge, less strain |
Flammable